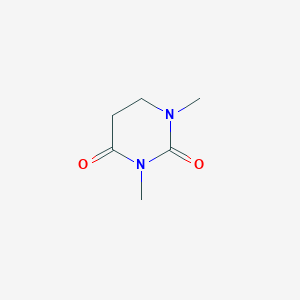
methyl 2,3-diamino-4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3-diamino-4-methoxybenzoate (MDAMB) is a synthetic compound that is used in a variety of scientific and medical applications. MDAMB is a white, crystalline solid with a molecular weight of 197.21 g/mol. It has a melting point of 162-164°C and is soluble in water. MDAMB is a derivative of benzoic acid and is used in the synthesis of various pharmaceuticals, as well as in the manufacture of dyes and pigments.
科学的研究の応用
Methyl 2,3-diamino-4-methoxybenzoate is used in a variety of scientific and medical applications. It is used in the synthesis of a number of pharmaceuticals, including antibiotics, antifungal agents, and anti-inflammatory drugs. It is also used in the manufacture of dyes and pigments, and in the synthesis of polymers. This compound is used in the study of molecular biology and in the development of new drugs.
作用機序
Methyl 2,3-diamino-4-methoxybenzoate acts as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. By inhibiting tyrosinase, this compound can be used to reduce the production of melanin, which is responsible for skin pigmentation. This can be used to treat hyperpigmentation and age spots.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to inhibit the production of melanin, which is responsible for skin pigmentation. It also has anti-inflammatory and anti-oxidant properties, which can be used to treat a variety of skin conditions. In addition, this compound has been shown to have anti-bacterial and anti-fungal properties, which can be used to treat infections.
実験室実験の利点と制限
Methyl 2,3-diamino-4-methoxybenzoate has several advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is that it is relatively inexpensive and easy to obtain. Additionally, it is a safe compound that is not toxic or carcinogenic. It is also easy to store and can be used in a variety of experiments. One of the main limitations of this compound is that it has a relatively short shelf life, which can limit the amount of time it can be stored.
将来の方向性
Methyl 2,3-diamino-4-methoxybenzoate has been used in a variety of applications, but there are still many potential future directions for research. One potential area of research is the development of new uses for this compound, such as in the treatment of skin conditions. Additionally, further research could be done on the biochemical and physiological effects of this compound, as well as on the mechanism of action. Additionally, further research could be done on the synthesis of this compound and on the development of new derivatives of this compound. Finally, further research could be done on the potential toxicity and carcinogenicity of this compound.
合成法
Methyl 2,3-diamino-4-methoxybenzoate is synthesized through the reaction of 4-methoxybenzoic acid with 2,3-diaminopropionic acid in the presence of an acid catalyst, such as hydrochloric acid. The reaction is carried out at a temperature of 80-100°C and a pressure of 1-2 atm. The reaction yields a white crystalline solid, which is then purified and dried.
特性
| { "Design of the Synthesis Pathway": "The synthesis of methyl 2,3-diamino-4-methoxybenzoate can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the use of various reagents and catalysts.", "Starting Materials": [ "4-methoxybenzoic acid", "methylamine", "ammonium chloride", "sodium nitrite", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting 4-methoxybenzoic acid with acetic anhydride and triethylamine in N,N-dimethylformamide to form methyl 4-methoxybenzoate.", "Step 2: Reduction of the nitro group by reacting methyl 4-methoxybenzoate with sodium borohydride in ethanol to form methyl 4-methoxybenzylamine.", "Step 3: Protection of the amine group by reacting methyl 4-methoxybenzylamine with acetic anhydride and triethylamine in N,N-dimethylformamide to form methyl N-acetyl-4-methoxybenzylamine.", "Step 4: Diazotization of the amine group by reacting methyl N-acetyl-4-methoxybenzylamine with sodium nitrite and hydrochloric acid in water to form methyl N-acetyl-2,3-dimethoxybenzylamine diazonium chloride.", "Step 5: Deprotection of the amine group by reacting methyl N-acetyl-2,3-dimethoxybenzylamine diazonium chloride with ammonium chloride in water to form methyl 2,3-diamino-4-methoxybenzoate.", "Step 6: Methylation of the amino groups by reacting methyl 2,3-diamino-4-methoxybenzoate with methylamine in ethanol to form the final product, methyl 2,3-diamino-4-methoxybenzoate." ] } | |
CAS番号 |
201287-70-9 |
分子式 |
C9H12N2O3 |
分子量 |
196.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



